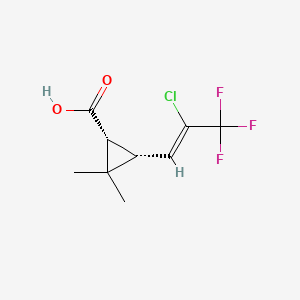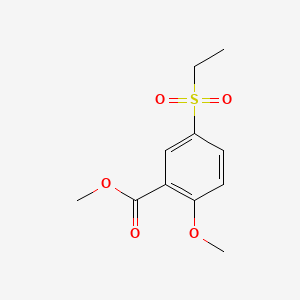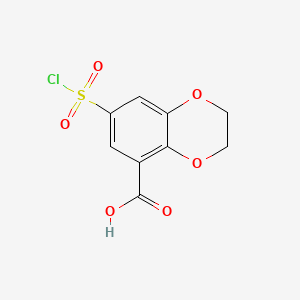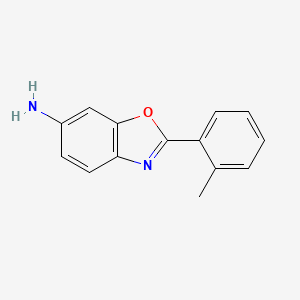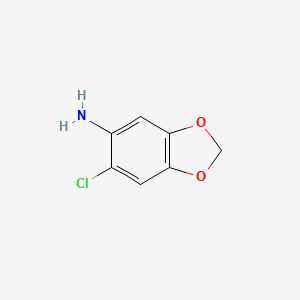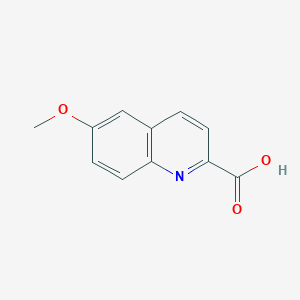
6-甲氧基喹啉-2-羧酸
描述
6-Methoxyquinoline-2-carboxylic Acid (CAS# 75433-99-7) is a compound used for proteomics research . Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol .
Synthesis Analysis
The synthesis of 6-methoxyquinoline-2-carboxylic Acid involves several steps. Initially, 230 ml of thionyl chloride is added dropwise to a suspension of 129 g of 2-carboxy-6-methoxyquinoline in 1200 ml of toluene. The mixture is then heated for 3 hours and 30 minutes. After concentrating the solution under reduced pressure, the solid obtained is dissolved in 300 ml of methanol. The mixture is stirred for 30 minutes, the solvent is then evaporated off under reduced pressure, and the product obtained is taken up in diethyl ether and isolated by filtration.Molecular Structure Analysis
The molecular structure of 6-methoxyquinoline-2-carboxylic Acid is represented by the formula C11H9NO3 . The compound has a molecular weight of 203.19 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-methoxyquinoline-2-carboxylic Acid include the reaction of thionyl chloride with 2-carboxy-6-methoxyquinoline in toluene, followed by the addition of methanol.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methoxyquinoline-2-carboxylic Acid include a molecular weight of 203.19 g/mol and a molecular formula of C11H9NO3 . Additional properties such as boiling point, density, and others are not provided in the search results.科学研究应用
从自然来源中分离
6-甲氧基喹啉-2-羧酸,也称为6-甲氧基喹啉酸,已从自然来源如西奈麻黄(Ephedra pachyclada ssp. sinaica)中分离出来。这一发现拓宽了我们对植物化学多样性的理解,可能会引发对其生物活性的探索 (Starratt & Caveney, 1996)。
化学合成和衍生物
该化合物已参与各种化学合成过程。例如,4-喹啉-2-羧酸酯被转化为4-喹啉-2-羧肼、肼酮和相关化合物。其中,4-甲氧基喹啉-2-羧酸酯被特别改性,突显了其在合成抗菌剂和其他化学衍生物中的作用 (Kurasawa等,2012)。
生物医学分析和荧光
6-甲氧基喹啉衍生物由于其荧光特性在生物医学分析中显示出潜力。这些化合物在广泛的pH范围内表现出强烈的荧光,使它们适用于生物研究中的荧光标记等应用。它们对光和热的稳定性增加了它们在各种分析方法中的实用性 (Hirano et al., 2004)。
对映纯合成
已开发了一种有效的方法来合成6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸的对映纯衍生物,这些衍生物在核受体调节剂的合成中很有用。这种合成方法的进步可以帮助开发更精确的药物化合物 (Forró等,2016)。
药物研究
已合成并在药物研究中评估了6-甲氧基喹啉-2-羧酸衍生物。例如,合成了对癌细胞具有显著细胞毒性的某些4-苯胺基-2-苯基喹啉衍生物。这些化合物,包括4-(4-乙酰苯胺基)-6-甲氧基-2-苯基喹啉等变体,展示了6-甲氧基喹啉-2-羧酸衍生物在开发癌症治疗选择方面的潜力 (Zhao et al., 2005)。
光物理性质研究
已广泛研究了6-甲氧基喹啉(6MeOQ)的光物理性质,为了解它们在各种溶剂和pH条件下的行为提供了见解。这些研究对于理解这些化合物的基本性质以及它们在光化学和分子电子学等领域的潜在应用至关重要 (Poizat et al., 2004)。
化学传感器开发
还进行了关于将6-甲氧基喹啉衍生物用作化学传感器的研究。例如,关于5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6的研究显示其对Cd2+离子的选择性响应,表明在各种环境中,包括废水流和食品中检测镉的潜在用途 (Prodi et al., 2001)。
属性
IUPAC Name |
6-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYIZUQEDQMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457948 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75433-99-7 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering 6-methoxyquinoline-2-carboxylic acid in Ephedra species?
A1: This finding is significant because it expands the known phytochemical diversity of Ephedra species. While kynurenic acid and 6-hydroxykynurenic acid have been previously identified in plants, this research marks the first isolation of 6-methoxyquinoline-2-carboxylic acid (also referred to as 6-methoxy-kynurenic acid) from a natural source []. This discovery opens avenues for further investigation into its potential biological activities and its role within the plant.
Q2: Is there any information available about the potential applications of 6-methoxyquinoline-2-carboxylic acid?
A2: Currently, the research primarily focuses on its isolation and identification from Ephedra pachyclada ssp. sinaica []. Further studies are needed to explore its potential applications in areas such as medicine, agriculture, or material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


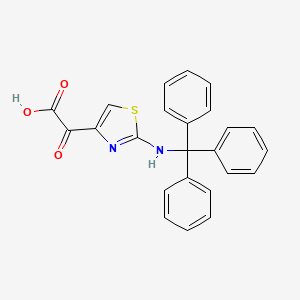

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
